molecular formula C10H18ClNO2 B1397356 Piperidin-3-ylmethyl cyclopropanecarboxylate hydrochloride CAS No. 1219980-64-9

Piperidin-3-ylmethyl cyclopropanecarboxylate hydrochloride

Cat. No.: B1397356
CAS No.: 1219980-64-9
M. Wt: 219.71 g/mol
InChI Key: USHQSNQNVRMJQL-UHFFFAOYSA-N
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Description

Piperidin-3-ylmethyl cyclopropanecarboxylate hydrochloride is a chiral piperidine-based building block of significant value in medicinal chemistry and agrochemical research. The piperidine ring is a privileged scaffold in drug discovery, frequently found in molecules active toward the central nervous system . This compound serves as a critical synthetic intermediate for the exploration of novel pharmacologically active compounds. Its structure, featuring a cyclopropanecarboxylate ester, is often utilized to fine-tune the properties of lead molecules, influencing their metabolic stability, lipophilicity, and three-dimensional conformation . Research into piperidine derivatives has shown they can be developed for a range of applications, including the treatment of neurological conditions or as potential agents in crop protection . The presence of stereocenters means that the different enantiomers of the molecule may interact in distinct ways with biological targets, leading to differing efficacy and safety profiles, a key consideration in the development of modern, selective agrochemicals and pharmaceuticals . This compound is provided exclusively for research purposes in laboratory settings.

Properties

IUPAC Name

piperidin-3-ylmethyl cyclopropanecarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-10(9-3-4-9)13-7-8-2-1-5-11-6-8;/h8-9,11H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHQSNQNVRMJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC(=O)C2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219980-64-9
Record name Cyclopropanecarboxylic acid, 3-piperidinylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219980-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Multi-step Synthesis from D-Glutamic Acid

  • Starting from D-glutamic acid, a sequence of reactions including hydroxyl esterification, amido Boc protection, ester reduction, hydroxyl activation, cyclization, and Boc deprotection leads to (R)-3-amino piperidine dihydrochloride.
  • A key step involves the activation of hydroxyl groups followed by cyclization to form the piperidine ring.
  • Thionyl chloride is used for esterification or activation steps under controlled temperature (30 ± 5 °C) for about 10 hours to ensure completion.
  • This route is noted for its short synthetic pathway and cost-effectiveness, suitable for industrial scale production.

Alternative Routes Including Hofmann Rearrangement and Hydrogenolysis

  • Other routes involve conversion of racemic N-benzyl-3-piperidyl urea to (R)-3-amino piperidine dihydrochloride via Hofmann rearrangement and subsequent hydrogenolysis.
  • Starting from ethyl nipecotate or D-mono-ornithine hydrochloride also provides alternative synthetic pathways through amido protection, degradation, cyclization, reduction, and salification steps.

Resolution via D-Mandelic Acid Salt Formation

  • A method to obtain optically pure (R)-3-aminopiperidine hydrochloride involves forming a salt with D-mandelic acid, followed by pivaloyl chloride-mediated acylation and sodium hypochlorite oxidation.
  • This approach allows for high raw material utilization and yields, with reaction conditions carefully controlled between 0-80 °C depending on the step.
  • The process includes filtration, extraction, and purification steps to isolate the desired hydrochloride salt.

Esterification to Form Piperidin-3-ylmethyl Cyclopropanecarboxylate

The esterification of the 3-piperidinylmethyl moiety with cyclopropanecarboxylic acid or its derivatives is a critical step to obtain Piperidin-3-ylmethyl cyclopropanecarboxylate.

General Esterification Methodology

  • The 3-piperidinylmethanol intermediate (or its protected form) can be reacted with cyclopropanecarboxylic acid derivatives using typical esterification protocols.
  • Activation of the carboxylic acid group by reagents such as thionyl chloride (SOCl2) to form the acid chloride, followed by reaction with the piperidin-3-ylmethanol, is a common approach.
  • The reaction is typically conducted in anhydrous solvents like methanol or ethyl acetate at controlled temperatures (~30 °C) for several hours to ensure completion.
  • Post-reaction workup includes extraction, washing, and vacuum drying to isolate the ester product.

Formation of Hydrochloride Salt

  • The hydrochloride salt form of the compound is generally obtained by treatment with hydrogen chloride gas or by reaction with hydrochloric acid in an appropriate solvent.
  • This step ensures the compound's stability, solubility, and suitability for pharmaceutical applications.

Summary of Preparation Steps

Step No. Reaction Description Key Reagents/Conditions Outcome
1 Synthesis of (R)-3-aminopiperidine intermediate Starting materials: D-glutamic acid or racemic 3-piperidine amide; Boc protection; ester reduction; cyclization; Boc deprotection Formation of optically pure 3-aminopiperidine hydrochloride salt
2 Activation of cyclopropanecarboxylic acid Thionyl chloride (SOCl2), methanol, 30 ± 5 °C, 10 h Formation of cyclopropanecarboxylic acid chloride intermediate
3 Esterification with 3-piperidinylmethanol Reaction of acid chloride with 3-piperidinylmethanol, anhydrous solvent, controlled temperature Formation of Piperidin-3-ylmethyl cyclopropanecarboxylate ester
4 Conversion to hydrochloride salt Treatment with HCl gas or HCl solution Formation of this compound

Research Findings and Industrial Relevance

  • The synthetic routes involving D-glutamic acid and D-mandelic acid demonstrate high yields (above 40% isolated yield for key intermediates) and optical purity, essential for pharmaceutical-grade compounds.
  • The use of Boc and other amido protecting groups allows selective functionalization and cyclization, minimizing side reactions.
  • Esterification via acid chloride intermediates under mild conditions ensures high conversion rates with minimal by-products.
  • The hydrochloride salt formation enhances compound stability and handling characteristics.

Chemical Reactions Analysis

Types of Reactions

Piperidin-3-ylmethyl cyclopropanecarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclopropanecarboxylate derivatives.

Scientific Research Applications

Structure

Piperidin-3-ylmethyl cyclopropanecarboxylate hydrochloride features a piperidine ring attached to a cyclopropanecarboxylate moiety, which contributes to its distinctive properties.

Chemistry

  • Building Block in Organic Synthesis : this compound serves as an essential intermediate in synthesizing various organic compounds due to its reactive functional groups.
  • Reagent in Chemical Reactions : It participates in several chemical transformations, including oxidation (using potassium permanganate), reduction (using lithium aluminum hydride), and nucleophilic substitution reactions.

Biology

  • Antimicrobial Properties : Research indicates that this compound exhibits potential antimicrobial activity, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Preliminary studies have suggested that this compound may possess anticancer properties, warranting further investigation into its mechanisms of action and efficacy.

Medicine

  • Therapeutic Potential : The compound is being explored for its potential use in drug development, particularly for conditions such as Alzheimer's disease. It has been implicated in inhibiting beta-secretase enzymes, which play a role in the pathology of Alzheimer's .
  • Inflammatory Diseases : It has also shown promise in treating degenerative and inflammatory diseases, highlighting its versatility as a therapeutic agent .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibitory effects, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve modulation of cell signaling pathways related to cell growth and survival, emphasizing its therapeutic potential .

Mechanism of Action

The mechanism of action of Piperidin-3-ylmethyl cyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

cis-(±)-Methyl (1R,2S/1S,2R)-2-[(4-Hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate (PPCC)

  • Key Differences : PPCC incorporates a 4-hydroxy-4-phenylpiperidine group and a 4-methylphenyl substituent on the cyclopropane ring, enhancing σ receptor affinity compared to the simpler piperidinylmethyl group in the target compound .
  • Biological Activity : PPCC demonstrates potent σ receptor binding (Ki < 10 nM) and neuroprotective effects in ischemic stroke models, attributed to its aromatic and hydroxyl groups, which are absent in the target compound .

N-(Piperidin-3-ylmethyl)cyclopropanesulfonamide Hydrochloride

  • Key Differences : Replaces the ester group with a sulfonamide, altering polarity and hydrogen-bonding capacity.
  • Implications : Sulfonamide derivatives generally exhibit improved metabolic stability but reduced blood-brain barrier penetration compared to esters, limiting their utility in central nervous system (CNS) applications .

Cyclopropanecarboxylate Derivatives in Agriculture

Cyano(3-phenoxyphenyl)methyl Cyclopropanecarboxylates (e.g., Fenpropathrin, Tralomethrin)

  • Key Differences: These pyrethroid insecticides feature bulky phenoxyphenyl and halogenated substituents, optimizing insecticidal activity via sodium channel modulation.
  • Contrast : The target compound’s piperidinylmethyl group lacks the lipophilic, aromatic components critical for insecticide efficacy, highlighting its specialization for mammalian targets .

Functional Group Variations in Cyclopropane Derivatives

Compound Name Substituents Key Properties Primary Application Reference
Piperidin-3-ylmethyl cyclopropanecarboxylate HCl Piperidine, ester Moderate σ affinity, neuroprotective Neurological research
1-Methanesulfonylcyclopropane-1-carboxylic acid Methanesulfonyl, carboxylic acid High polarity, acidic Chemical intermediate
Methyl trans-2-(hydroxymethyl) cyclopropanecarboxylate Hydroxymethyl, ester Enhanced solubility Synthetic precursor
Fenpropathrin Phenoxyphenyl, cyano Lipophilic, sodium channel modulator Agricultural insecticide

Mechanistic and Pharmacokinetic Comparisons

  • Receptor Binding : The target compound’s piperidine moiety enables moderate σ receptor interaction, but PPCC’s additional phenyl and hydroxyl groups increase binding potency by 5–10 fold .
  • Metabolic Stability : Ester derivatives like the target compound are prone to hydrolysis by esterases, whereas sulfonamide analogues (e.g., N-(piperidin-3-ylmethyl)cyclopropanesulfonamide) exhibit prolonged plasma half-lives .
  • Solubility : Introduction of polar groups (e.g., hydroxymethyl in methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate) improves aqueous solubility compared to the target compound’s less polar structure .

Biological Activity

Piperidin-3-ylmethyl cyclopropanecarboxylate hydrochloride is a compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure combining a piperidine ring with a cyclopropane carboxylate moiety. This structural configuration contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Preliminary studies suggest that it may modulate various signaling pathways, leading to antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.6 µg/mL
Escherichia coli62.5 µg/mL
Mycobacterium tuberculosis2 µg/mL (resistant strain)

The compound demonstrated notable activity against Mycobacterium tuberculosis, with MIC values indicating potency comparable to standard antibiotics .

Anticancer Properties

This compound has also been evaluated for its anticancer potential. Various studies have shown that it can inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

In a study evaluating the compound's effect on human cancer cell lines, it was found to significantly reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cells at concentrations as low as 10 µM. The mechanism involved the activation of caspase pathways, leading to programmed cell death .

Research Findings

Recent investigations have focused on the pharmacological profile of this compound, revealing insights into its therapeutic applications:

  • Sigma-1 Receptor Modulation : The compound may interact with sigma-1 receptors, which play a role in various physiological processes, including pain modulation and neuroprotection. This interaction could enhance its analgesic properties .
  • Inflammatory Response : Studies suggest that it may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines, thereby offering potential in treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for Piperidin-3-ylmethyl cyclopropanecarboxylate hydrochloride?

The synthesis typically involves multi-step reactions, including cyclopropane ring formation and piperidine coupling. For example, α-cyclopropyl carbonyl intermediates can be generated via bromination of cyclopropanecarboxylate esters, followed by nucleophilic substitution with piperidin-3-ylmethyl groups. A parallel approach used in prasugrel hydrochloride synthesis involves reacting cyclopropanecarboxylate derivatives with halogenated intermediates under controlled conditions . Purification often employs recrystallization or column chromatography to isolate the hydrochloride salt.

Q. How should researchers handle and store this compound to ensure stability?

  • Storage: Store at -20°C in airtight, light-resistant containers to prevent degradation .
  • Handling: Use personal protective equipment (PPE), including gloves and goggles, in a fume hood. Avoid contact with incompatible materials (e.g., strong oxidizers) and moisture, as hydrolysis may occur .
  • Disposal: Follow hazardous waste protocols, including neutralization and incineration, adhering to local regulations .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • NMR: 1^1H and 13^{13}C NMR for structural confirmation, focusing on cyclopropane protons (δ 1.0–2.5 ppm) and piperidine methylene groups .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • HPLC: Purity assessment using reverse-phase columns with UV detection (≥98% purity threshold) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during multi-step synthesis?

  • Reaction Conditions: Optimize temperature (e.g., 0–5°C for cyclopropane formation) and solvent polarity (e.g., dichloromethane for coupling reactions) .
  • Catalysts: Use phase-transfer catalysts or mild bases (e.g., NaOH) to enhance nucleophilic substitution efficiency .
  • Workup Strategies: Employ "one-pot" synthesis for intermediates to reduce purification losses, as demonstrated in articaine hydrochloride synthesis .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound's reactivity?

  • Validation: Cross-reference computational (e.g., DFT calculations) and experimental data (e.g., kinetic studies) to identify discrepancies in reaction pathways .
  • Isotopic Labeling: Use 18^{18}O or 2^{2}H labeling to trace hydrolysis or degradation mechanisms under varying conditions .
  • Collaborative Analysis: Share raw data with crystallography or spectroscopy experts to reconcile structural predictions .

Q. How does the stability of this compound vary under different pH conditions?

  • Acidic Conditions (pH < 4): Protonation of the piperidine nitrogen enhances solubility but may accelerate cyclopropane ring opening via acid-catalyzed hydrolysis .
  • Neutral to Alkaline Conditions (pH 7–9): Increased risk of ester hydrolysis, requiring buffered solutions or inert atmospheres during experiments .
  • Long-Term Stability: Conduct accelerated stability studies (40°C/75% RH) to model degradation pathways and refine storage recommendations .

Contradictions and Gaps in Current Knowledge

  • Toxicological Data: Limited acute toxicity data exist for this compound; researchers should prioritize in vitro assays (e.g., cytotoxicity in HEK293 cells) before in vivo studies .
  • Reactivity Profiles: Conflicting reports on compatibility with reducing agents highlight the need for systematic screening using differential scanning calorimetry (DSC) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Piperidin-3-ylmethyl cyclopropanecarboxylate hydrochloride
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Piperidin-3-ylmethyl cyclopropanecarboxylate hydrochloride

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